3-(2-Aminoethoxy)-N,N-dimethylbenzamide
Overview
Description
Synthesis Analysis
This method provides good yields and excellent regioselectivity for the formation of the desired product .
Molecular Structure Analysis
The molecular formula of 3-(2-Aminoethoxy)-N,N-dimethylbenzamide is C9H15NO2 . Its molecular weight is approximately 177.2 g/mol . The structure consists of a benzene ring with an attached 2-aminoethoxy group .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including ring-opening reactions with epoxides. These reactions can yield b-amino alcohols with high regioselectivity. Notably, this method can be applied during late-stage transformations in natural product synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antineoplastic Properties
3-(2-Aminoethoxy)-N,N-dimethylbenzamide and its derivatives demonstrate notable cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit increased tumor-selective toxicity and act as modulators of multi-drug resistance. Their anticancer mechanisms involve apoptosis induction, reactive oxygen species generation, activation of specific caspases, and impacting mitochondrial functions. Moreover, they have shown promising antimalarial and antimycobacterial properties. Preliminary toxicity studies in mice suggest these molecules are well-tolerated, making them worthy of further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Psychiatric Disorder Treatment
N-Acetylcysteine (NAC), an agent structurally related to 3-(2-Aminoethoxy)-N,N-dimethylbenzamide, is being explored for treating psychiatric disorders. Its therapeutic effects extend beyond its role as a precursor to the antioxidant glutathione. NAC modulates pathways including glutamatergic, neurotrophic, and inflammatory pathways, demonstrating beneficial effects in addiction, compulsive disorders, schizophrenia, and bipolar disorder. These findings highlight the broad therapeutic potential of such compounds in the field of psychiatric research (Dean et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDQMWKDVKLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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